molecular formula C10H12N4O B12625030 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol CAS No. 920512-43-2

2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol

Cat. No.: B12625030
CAS No.: 920512-43-2
M. Wt: 204.23 g/mol
InChI Key: NNUAJNKMZYIJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol is a compound that features a phenol group substituted with an amino group and a pyrazolyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-5-nitrophenol with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and pyrazole derivatives. These products can have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenol and pyrazole moieties allows for versatile reactivity and a wide range of applications in various fields .

Properties

CAS No.

920512-43-2

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-amino-5-[(1H-pyrazol-5-ylamino)methyl]phenol

InChI

InChI=1S/C10H12N4O/c11-8-2-1-7(5-9(8)15)6-12-10-3-4-13-14-10/h1-5,15H,6,11H2,(H2,12,13,14)

InChI Key

NNUAJNKMZYIJES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC=NN2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.